molecular formula C9H8BrClO2 B1427790 Methyl 3-bromo-5-chloro-2-methylbenzoate CAS No. 1403597-45-4

Methyl 3-bromo-5-chloro-2-methylbenzoate

Cat. No.: B1427790
CAS No.: 1403597-45-4
M. Wt: 263.51 g/mol
InChI Key: QGBAJBPFUZTWCR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and a methyl ester group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-chloro-2-methylbenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-chloro-2-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride at elevated temperatures . The reaction is typically carried out under nitrogen protection to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Lithium aluminum hydride (LiAlH4): A reducing agent for ester reduction.

    Potassium permanganate (KMnO4): An oxidizing agent for methyl group oxidation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction Products: The reduction of the ester group yields the corresponding alcohol.

    Oxidation Products: The oxidation of the methyl group results in the formation of a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromo-5-chloro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-2-methylbenzoate depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via a hydride transfer mechanism. In oxidation reactions, the methyl group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent.

Comparison with Similar Compounds

Methyl 3-bromo-5-chloro-2-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 3-chloro-2-methylbenzoate: Lacks the bromine substituent.

    Methyl 3-bromo-2-methylbenzoate: Lacks the chlorine substituent.

    Methyl 3-bromo-5-chlorobenzoate: Lacks the methyl group.

The presence of both bromine and chlorine atoms, along with the methyl ester group, makes this compound unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

methyl 3-bromo-5-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBAJBPFUZTWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403597-45-4
Record name Methyl 3-Bromo-5-chloro-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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